methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Catalog No.
S12272385
CAS No.
M.F
C9H15NO4
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy...

Product Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

IUPAC Name

methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5-

InChI Key

YOMXMNVCBBDQDO-ALCCZGGFSA-N

Canonical SMILES

CN(C)C=C(C(=O)COC)C(=O)OC

Isomeric SMILES

CN(C)/C=C(/C(=O)COC)\C(=O)OC

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, also known by its CAS number 127958-23-0, is a synthetic organic compound characterized by its unique molecular structure. It has a molecular formula of C₉H₁₅N₁O₃ and a molecular weight of 201.22 g/mol. This compound features a methoxy group, a dimethylaminomethylidene moiety, and an oxobutanoate functional group, contributing to its potential reactivity and biological activity. The compound is primarily used in industrial applications and as an intermediate in chemical synthesis .

Due to its functional groups:

  • Condensation Reactions: The presence of the dimethylaminomethylidene group allows for potential condensation with aldehydes or ketones, forming imines or enamines.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing more complex molecules.

The synthesis of methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate can be achieved through several methods:

  • One-Pot Synthesis: A convenient method involves the reaction of dimethylamine with an appropriate aldehyde followed by esterification with methoxyacetic acid.
  • Multi-Step Synthesis: This approach may include the formation of intermediates such as oxobutanoic acid derivatives, which are subsequently reacted with dimethylamine and methanol to yield the final product.

The choice of synthesis method depends on the desired yield, purity, and scalability for industrial applications.

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate finds applications primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure may contribute to the development of novel compounds with enhanced biological activity or improved efficacy in therapeutic applications.

Several compounds share structural similarities with methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, including:

Compound NameCAS NumberKey Features
Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate51145-57-4Similar structure with ethyl instead of methyl group
Methyl 4-methoxy-3-oxobutanoate41051-15-4Lacks dimethylamino group; simpler structure
Methyl 2-(dimethylamino)methylene-4-methoxybutanoate127958-23-0Contains similar functional groups but different arrangement

Uniqueness

Methyl (2Z)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is unique due to its specific combination of a dimethylaminomethylidene moiety and an oxobutanoate framework, which may confer distinct reactivity patterns and biological activities compared to other similar compounds. This uniqueness positions it as a valuable candidate for further research in medicinal chemistry and synthetic applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

201.10010796 g/mol

Monoisotopic Mass

201.10010796 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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